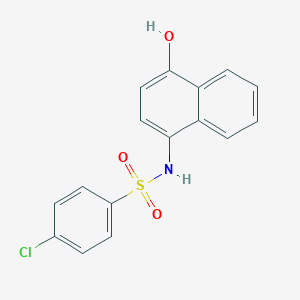
4-chloro-N-(4-hydroxy-1-naphthyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(4-hydroxy-1-naphthyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as N-(4-hydroxy-1-naphthyl)-4-chlorobenzenesulfonamide or N-(4-hydroxy-1-naphthyl)-4-chlorobenzenesulfonamide.
Wirkmechanismus
The mechanism of action of 4-chloro-N-(4-hydroxy-1-naphthyl)benzenesulfonamide is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects
Studies have shown that 4-chloro-N-(4-hydroxy-1-naphthyl)benzenesulfonamide exhibits various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to reduce the production of inflammatory cytokines and chemokines. In addition, this compound has been shown to exhibit antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-chloro-N-(4-hydroxy-1-naphthyl)benzenesulfonamide in lab experiments include its potential as a drug candidate, its anti-inflammatory and anti-cancer properties, and its ability to inhibit certain enzymes. However, the limitations of using this compound in lab experiments include its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on 4-chloro-N-(4-hydroxy-1-naphthyl)benzenesulfonamide. One potential direction is the development of new synthetic methods for this compound that can improve its yield and purity. Another direction is the investigation of its potential as a drug candidate for the treatment of various diseases. Further studies are also needed to fully understand its mechanism of action and its biochemical and physiological effects. Additionally, the potential use of this compound in material science and other fields should also be explored.
Conclusion
In conclusion, 4-chloro-N-(4-hydroxy-1-naphthyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Synthesemethoden
The synthesis of 4-chloro-N-(4-hydroxy-1-naphthyl)benzenesulfonamide can be achieved through various methods. One of the most common methods is the reaction between 4-chlorobenzenesulfonyl chloride and 4-hydroxy-1-naphthol in the presence of a base such as pyridine. This reaction results in the formation of the desired compound, which can be purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(4-hydroxy-1-naphthyl)benzenesulfonamide has been extensively studied for its potential applications in various fields such as medicine, biochemistry, and material science. In medicine, this compound has been shown to exhibit anti-inflammatory and anti-cancer properties. It has been used as a potential drug candidate for the treatment of various diseases such as rheumatoid arthritis and cancer.
Eigenschaften
Molekularformel |
C16H12ClNO3S |
|---|---|
Molekulargewicht |
333.8 g/mol |
IUPAC-Name |
4-chloro-N-(4-hydroxynaphthalen-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H12ClNO3S/c17-11-5-7-12(8-6-11)22(20,21)18-15-9-10-16(19)14-4-2-1-3-13(14)15/h1-10,18-19H |
InChI-Schlüssel |
JVZCURGZQQSYSA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(2-adamantyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B281561.png)
![4-fluoro-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B281566.png)
![4-methyl-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281568.png)
![N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281569.png)


![2-Methoxyethyl 2-methyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281593.png)
![2-Methoxyethyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281594.png)
![2-Methoxyethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281599.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,5-dichlorobenzenesulfonamide](/img/structure/B281601.png)
![N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-4-chlorobenzenesulfonamide](/img/structure/B281602.png)
![N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-4-ethylbenzenesulfonamide](/img/structure/B281603.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-bromobenzenesulfonamide](/img/structure/B281604.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]benzenesulfonamide](/img/structure/B281609.png)